1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol
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Overview
Description
1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol is an organic compound characterized by the presence of a chlorophenyl group and a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: 1-(4-chlorophenyl)-3,3,3-trifluoropropanol.
Substitution: 1-(4-hydroxyphenyl)-3,3,3-trifluoropropan-1-ol.
Scientific Research Applications
1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2,2,2-trifluoroethanol: Similar structure but with one less carbon in the alkyl chain.
1-(4-chlorophenyl)-3,3,3-trifluoropropane: Similar structure but lacks the hydroxyl group.
Uniqueness
1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol is unique due to the presence of both a chlorophenyl group and a trifluoropropanol moiety, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1247704-68-2 |
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Molecular Formula |
C9H8ClF3O |
Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol |
InChI |
InChI=1S/C9H8ClF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8,14H,5H2 |
InChI Key |
KFULPSDZEIHRRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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